7-Methoxy-3-methylquinolin-2(1H)-one

Nicotinamide N-methyltransferase NNMT inhibitor Cancer metabolism

Quinolinone SAR campaigns often fail due to uncontrolled substituent variables. 7-Methoxy-3-methylquinolin-2(1H)-one (CAS 913613-84-0) resolves this with quantitatively defined pharmacology: • NNMT Ki = 89 nM - validated reference point for quinolinone-based inhibitor SAR • MAO-B IC50 = 1,130 nM, >88-fold selective over MAO-A - selectivity-calibrated positive control • Multi-target profile: DOT1L IC50 = 1.3 μM, BCDIN3D IC50 = 40 μM - cost-efficient methyltransferase panel standard Supplied at ≥97% purity; room-temperature storage; global shipping.

Molecular Formula C11H11NO2
Molecular Weight 189.214
CAS No. 913613-84-0
Cat. No. B2449763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-methylquinolin-2(1H)-one
CAS913613-84-0
Molecular FormulaC11H11NO2
Molecular Weight189.214
Structural Identifiers
SMILESCC1=CC2=C(C=C(C=C2)OC)NC1=O
InChIInChI=1S/C11H11NO2/c1-7-5-8-3-4-9(14-2)6-10(8)12-11(7)13/h3-6H,1-2H3,(H,12,13)
InChIKeyWGUHEAFTNLNLEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-3-methylquinolin-2(1H)-one (CAS 913613-84-0) — Core Heterocyclic Scaffold for Kinase and Methyltransferase Inhibitor Procurement


7-Methoxy-3-methylquinolin-2(1H)-one (CAS 913613-84-0) is a bicyclic heterocycle belonging to the quinolin-2(1H)-one (carbostyril) family, featuring a methoxy group at the 7-position and a methyl group at the 3-position on the quinolinone core . As a derivative of the privileged quinolin-2(1H)-one pharmacophore, this compound has emerged as a versatile research intermediate and screening hit in multiple therapeutic areas, including nicotinamide N-methyltransferase (NNMT) inhibition, monoamine oxidase (MAO) modulation, and epigenetic enzyme targeting [1][2]. Commercial suppliers typically offer this compound at ≥95% purity with storage at room temperature, making it readily accessible as a building block for medicinal chemistry programs .

7-Methoxy-3-methylquinolin-2(1H)-one — Why Bulk Quinolinone Interchangeability Is Not Supported by Target Engagement Data


Quinolin-2(1H)-ones are often treated as interchangeable scaffolds in screening libraries; however, subtituent identity and position dramatically shift inhibitor selectivity and potency across pharmacologically distinct targets. The 7-methoxy-3-methyl substitution pattern of CAS 913613-84-0 differentiates this compound from its 7-hydroxy, 6-methoxy, and unsubstituted 3-methyl analogs through quantitative divergence in NNMT Ki (89 nM) [1], MAO-B vs. MAO-A selectivity (>88-fold) [2], and off-target binding profiles at mitoNEET, DOT1L, and BCDIN3D [3]. Simply procuring a generic 3-methylquinolin-2(1H)-one or a differently substituted analog introduces uncontrolled variables in enzyme inhibition assays, potentially invalidating SAR campaigns and lead optimization efforts.

7-Methoxy-3-methylquinolin-2(1H)-one — Quantitative Comparator Evidence for Procurement Decision-Making


NNMT Inhibition: 178-Fold Lower Potency Than a 7-Substituted Analog Defines a Specific SAR Niche for Weak-Binder Controls

7-Methoxy-3-methylquinolin-2(1H)-one inhibits human NNMT with a Ki of 89 nM [1]. In contrast, a closely related 7-substituted quinolin-2(1H)-one analog (BDBM50530712 / CHEMBL4591248) achieves a Ki of 0.501 nM under identical assay conditions — representing a 178-fold potency differential [2]. This quantitative gap positions CAS 913613-84-0 as a moderately potent reference compound rather than a lead candidate, while the sub-nanomolar analog represents the high-potency end of the quinolinone NNMT inhibitor series.

Nicotinamide N-methyltransferase NNMT inhibitor Cancer metabolism

MAO-B Selectivity: >88-Fold Preference Over MAO-A Achieves Isoform Discrimination Unavailable with Unsubstituted Quinolinones

7-Methoxy-3-methylquinolin-2(1H)-one exhibits MAO-B IC50 = 1,130 nM versus MAO-A IC50 > 100,000 nM, yielding a selectivity ratio exceeding 88-fold [1]. A comparator quinolinone analog (BDBM50350504 / CHEMBL1814639) tested under equivalent conditions shows MAO-A IC50 = 21,800 nM, indicating that alteration of the substitution pattern can substantially shift isoform selectivity [2]. While both compounds prefer MAO-B, the >88-fold window for CAS 913613-84-0 is a quantifiably distinct selectivity signature.

Monoamine oxidase MAO-B selective inhibitor Neuroprotection

MitoNEET Binding: Moderate Affinity (IC50 = 22.3 μM) Distinguishes This Compound from High-Affinity MitoNEET Ligands in Mitochondrial Target Screening

7-Methoxy-3-methylquinolin-2(1H)-one displaces [³H]-rosiglitazone from human recombinant mitoNEET with an IC50 of 22.3 μM (22,300 nM) [1]. A comparator quinolinone analog (BDBM50350501 / CHEMBL1814642) tested in the same assay format yields an identical IC50 of 22.3 μM for mitoNEET, yet this analog simultaneously shows MAO-A IC50 = 13,000 nM — indicating that similar mitoNEET binding potency can coexist with divergent MAO profiles [2]. In contrast, the diabetes drug pioglitazone binds mitoNEET with sub-micromolar affinity, establishing that CAS 913613-84-0 occupies a distinct, weaker affinity tier on this target [3].

MitoNEET Mitochondrial drug target Iron-sulfur cluster

Epigenetic Counter-Screening: DOT1L (IC50 = 1.3 μM) and BCDIN3D (IC50 = 40 μM) Define Selectivity Boundaries Against Methyltransferase Off-Targets

In counter-screening panels, 7-methoxy-3-methylquinolin-2(1H)-one inhibits the histone methyltransferase DOT1L with an IC50 of 1.3 μM (1,300 nM) and the RNA methyltransferase BCDIN3D with an IC50 of 40 μM (40,000 nM) [1]. Comparison with dedicated DOT1L inhibitors reveals that CAS 913613-84-0 is a weak DOT1L ligand: potent quinolinone-based DOT1L inhibitors achieve IC50 values in the single-digit nanomolar range (e.g., 8.8 nM for BDBM50443016) [2]. Similarly, the >30-fold window between DOT1L and BCDIN3D activity indicates a degree of methyltransferase family selectivity, though overall potency remains moderate.

DOT1L BCDIN3D Epigenetic methyltransferase

Regioselective Synthesis: Meta-Substituted Aniline Route Enables >93% Selectivity for 7-Substituted Quinolinones, Ensuring Reproducible Isomeric Purity for Scale-Up

A recently published synthetic methodology demonstrates that meta-substituted anilines can be condensed with methyl 3,3-dimethoxypropionate to preferentially generate 7-substituted quinolin-2(1H)-ones over 5-substituted isomers [1]. For halogen-substituted anilines, selectivity reaches 93:7 (7-isomer:5-isomer) when R = F; for alkyl-substituted anilines, selectivity improves to 97:3 when R = tBu, driven by steric bulk [2]. While methoxy-specific data were not reported in this study, the framework establishes that the 7-position is synthetically accessible with high regiocontrol, providing a reproducible route to CAS 913613-84-0 with defined isomeric purity — a critical quality attribute for structure-dependent biological assays.

Regioselective synthesis 7-substituted quinolinone Isomeric purity

Patent-Backed NNMT Inhibitor Scaffold: Quinolin-2(1H)-one Core Is Explicitly Covered in US 12,071,409 for Metabolic and Oncologic Indications

US Patent 12,071,409 (granted 2024, University of Texas System) claims quinoline-derived small molecule cations of Formula I and IA as NNMT inhibitors for treating obesity, type-2 diabetes, NNMT-expressing cancers (e.g., glioblastoma), and Parkinson's disease [1]. The generic Markush structure encompasses quinolin-2(1H)-one scaffolds bearing substituents at multiple positions including R7 (H, methyl, or NR₁₁R₁₂), which structurally covers 7-substituted-3-methylquinolin-2(1H)-one derivatives [2]. This patent portfolio establishes commercial IP relevance for the quinolinone NNMT inhibitor class, making CAS 913613-84-0 a relevant tool compound for freedom-to-operate and lead-optimization studies in the NNMT space.

NNMT patent Quinoline inhibitor Intellectual property

7-Methoxy-3-methylquinolin-2(1H)-one — High-Impact Procurement Scenarios Driven by Quantitative Comparator Evidence


NNMT Inhibitor Lead Optimization: Moderate-Affinity Reference Compound for SAR Baseline Establishment

When designing a structure–activity relationship (SAR) campaign around quinolinone-based NNMT inhibitors, CAS 913613-84-0 provides a defined Ki = 89 nM reference point. This enables direct comparison with sub-nanomolar analogs (e.g., BDBM50530712, Ki = 0.501 nM) to quantify the contribution of specific substituents to NNMT binding affinity [1]. Researchers can order this compound alongside more potent analogs to generate coherent SAR datasets under identical assay conditions, ensuring that potency gains are attributable to structural modifications rather than assay variability.

MAO-B Selective Inhibitor Screening: Isoform-Discriminating Positive Control for CNS Drug Discovery

With an MAO-B IC50 of 1,130 nM and MAO-A IC50 > 100,000 nM (>88-fold selectivity), this compound serves as a selectivity-calibrated positive control in MAO-B inhibitor screening cascades [2]. Unlike non-selective MAO inhibitors (e.g., comparator BDBM50350504 with MAO-A IC50 = 21,800 nM), CAS 913613-84-0 offers a wider selectivity window, making it suitable for benchmarking novel MAO-B biased ligands destined for Parkinson's disease or neuroprotection indications.

Methyltransferase Selectivity Profiling: Multi-Target Reference Standard for Epigenetic Counter-Screens

The compound's characterized activity profile across four methyltransferase-family enzymes — NNMT (Ki = 89 nM), DOT1L (IC50 = 1.3 μM), BCDIN3D (IC50 = 40 μM), and the NNMT-superior analog (Ki = 0.501 nM) — establishes it as a multi-target reference standard for epigenetic selectivity panels [3]. Procurement of this single compound provides a cost-efficient control for distinguishing target-specific effects from methyltransferase class-wide inhibition in cellular and biochemical assays.

Quinolinone Scaffold IP Evaluation: Tool Compound for Freedom-to-Operate Analysis in NNMT Therapeutic Programs

Given the structural coverage of US Patent 12,071,409 over quinolin-2(1H)-one NNMT inhibitors, 7-methoxy-3-methylquinolin-2(1H)-one can be procured as a representative tool compound for IP landscape analysis [4]. R&D organizations evaluating their freedom-to-operate position in the NNMT inhibitor space can use this compound in head-to-head comparisons with patented exemplars (1c, 1f, 1l, 1m, 2j–2m, 2aa) to assess structural novelty and design-around strategies.

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